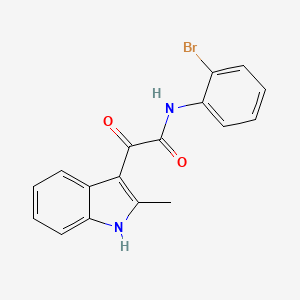![molecular formula C26H28N2O6S B12480134 N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12480134.png)
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is a complex organic compound that features a benzodioxole ring, a sulfonyl group, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the sulfonyl group: This step involves the sulfonylation of an aromatic amine with a sulfonyl chloride in the presence of a base.
Coupling with glycinamide: The final step involves the coupling of the sulfonylated intermediate with glycinamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is unique due to its combination of a benzodioxole ring, a sulfonyl group, and a glycinamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H28N2O6S |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
InChI |
InChI=1S/C26H28N2O6S/c1-19-8-10-23(32-2)25(14-19)35(30,31)28(13-12-20-6-4-3-5-7-20)17-26(29)27-16-21-9-11-22-24(15-21)34-18-33-22/h3-11,14-15H,12-13,16-18H2,1-2H3,(H,27,29) |
InChI Key |
WLLPMJNEODZLEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}amino)-1-phenylethanol](/img/structure/B12480056.png)
![N,N-diethyl-4-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzamide](/img/structure/B12480057.png)
![2-{[(3-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12480065.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide](/img/structure/B12480081.png)
![Methyl 4-[(carbamimidoylsulfanyl)methyl]-5-ethylfuran-2-carboxylate hydrochloride](/img/structure/B12480089.png)

![2-[(2-Ethylhexanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12480103.png)
![3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid](/img/structure/B12480109.png)
![Ethyl 5-[(5-bromo-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12480110.png)
![4-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}-5-phenyl-1H-imidazol-2-yl)benzonitrile](/img/structure/B12480123.png)
![9-[2-(piperidin-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B12480130.png)
![Ethyl 5-({4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12480138.png)
![5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12480140.png)
![3-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B12480142.png)
